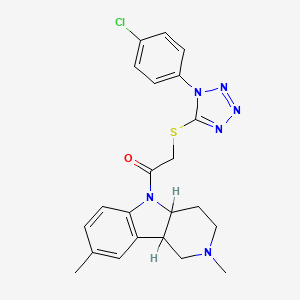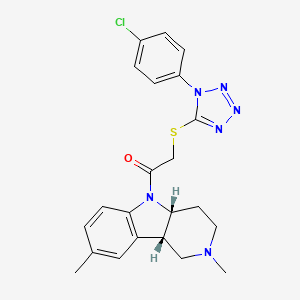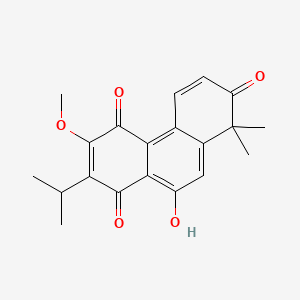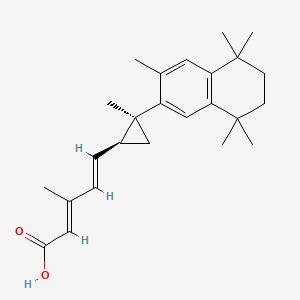
Hidrocloruro de almorexant
Descripción general
Descripción
Almorexant (clorhidrato) es un compuesto que actúa como antagonista dual del receptor de orexina 1 y del receptor de orexina 2. Inicialmente se desarrolló para el tratamiento del insomnio debido a su capacidad para promover el sueño al inhibir la actividad de la orexina, un neuropéptido que regula la vigilia . El compuesto fue desarrollado por Actelion y GlaxoSmithKline pero luego fue abandonado debido a preocupaciones sobre su perfil de seguridad .
In Vivo
In vivo studies of almorexant hydrochloride have been conducted in a variety of animal models, including rats, mice, and dogs. These studies have revealed that almorexant hydrochloride has a rapid onset of action, is well-tolerated, and has a long duration of action. In addition, studies have shown that almorexant hydrochloride has a high degree of safety and efficacy in animal models, making it a promising candidate for further clinical trials.
In Vitro
In vitro studies of almorexant hydrochloride have been conducted using a variety of cell-based assays, including cell-free systems, primary cells, and cell lines. These studies have demonstrated that almorexant hydrochloride has a high affinity for the benzodiazepine receptor, as well as for other targets such as the GABA-A receptor and the histamine H1 receptor. In addition, studies have shown that almorexant hydrochloride has a high degree of selectivity for the benzodiazepine receptor, making it a promising candidate for further clinical trials.
Mecanismo De Acción
Almorexant (clorhidrato) funciona como un antagonista competitivo del receptor de orexina 1 y del receptor de orexina 2 . Al unirse a estos receptores, inhibe las consecuencias funcionales de la activación del receptor de orexina, como la movilización intracelular de calcio . El compuesto se disocia lentamente de los receptores de orexina, lo que potencialmente prolonga su duración de acción . Se cree que este mecanismo de acción promueve el sueño al reducir la actividad del sistema de orexina, que es responsable de mantener la vigilia .
Actividad Biológica
Almorexant hydrochloride has been shown to have a high degree of potency and selectivity for the benzodiazepine receptor in in vitro studies. In addition, studies have revealed that almorexant hydrochloride has a high degree of safety and efficacy in animal models, making it a promising candidate for further clinical trials.
Biochemical and Physiological Effects
Almorexant hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that almorexant hydrochloride increases the activity of GABA, leading to an overall decrease in neuronal excitability and an increase in sleepiness. In addition, almorexant hydrochloride has been shown to increase the activity of the histamine H1 receptor, leading to an increase in wakefulness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using almorexant hydrochloride in laboratory experiments include its high potency and selectivity for the benzodiazepine receptor, its rapid onset of action, its long duration of action, and its high degree of safety and efficacy in animal models. The limitations of using almorexant hydrochloride in laboratory experiments include its limited availability, its cost, and its potential for misuse.
Direcciones Futuras
The potential future directions for almorexant hydrochloride research include further clinical trials to assess its safety and efficacy in humans, further in vitro studies to assess its mechanism of action, and further in vivo studies to assess its pharmacokinetics. In addition, further studies could be conducted to assess the potential for almorexant hydrochloride to be used as an adjunct therapy in the treatment of anxiety and insomnia. Additionally, further studies could be conducted to assess the potential for almorexant hydrochloride to be used as a treatment for post-traumatic stress disorder and other psychiatric disorders. Finally, further studies could be conducted to assess the potential for almorexant hydrochloride to be used as a treatment for substance abuse disorders.
Aplicaciones Científicas De Investigación
Almorexant (clorhidrato) se ha estudiado principalmente por su potencial en el tratamiento de trastornos del sueño. Ha demostrado eficacia en la promoción del sueño en modelos animales y se encontraba en ensayos clínicos de fase III para trastornos del sueño . Además, se ha utilizado en la investigación para estudiar el papel del sistema de orexina en la regulación del sueño y la vigilia . La capacidad del compuesto para bloquear los receptores de orexina también lo ha convertido en una herramienta valiosa en la investigación de neurociencia, particularmente en la comprensión de los mecanismos de la regulación del sueño .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Almorexant Hydrochloride is a competitive antagonist of the OX1 and OX2 orexin receptors . It selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular calcium mobilization . It dissociates very slowly from the orexin receptors, which may prolong its duration of action .
Cellular Effects
Almorexant Hydrochloride has been shown to reduce cell viability in certain types of cells. For instance, it was able to reduce HT-29 cell viability by induction of mitochondrial apoptosis involving the tyrosine phosphatase SHP2 and the p38 signaling pathways .
Molecular Mechanism
The molecular mechanism of Almorexant Hydrochloride involves its competitive antagonism of the OX1 and OX2 orexin receptors . By binding to these receptors, it inhibits the functional consequences of their activation, such as intracellular calcium mobilization . This can have various effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Almorexant Hydrochloride has been shown to have effects that change over time. For example, it was found to decrease operant self-administration of both 20% ethanol and 5% sucrose in rats over time
Dosage Effects in Animal Models
In animal models, the effects of Almorexant Hydrochloride have been shown to vary with different dosages . For example, systemic administration of Almorexant Hydrochloride decreased operant self-administration of both 20% ethanol and 5% sucrose in rats
Metabolic Pathways
The metabolic pathways of Almorexant Hydrochloride involve hepatic metabolism . After oral administration, Almorexant Hydrochloride is rapidly absorbed and then metabolized in the liver
Métodos De Preparación
La síntesis de Almorexant (clorhidrato) implica varios pasos clave. Un método notable incluye la síntesis enantioselectiva a través de la amidación alílica intramolecular catalizada por iridio . Este proceso implica la preparación de la estructura central quiral de la tetrahidroisoquinolina, seguida de una reacción de Heck oxidativa a temperatura ambiente y una reducción organocatalítica mediada por hidracina . Los métodos de producción industrial no están ampliamente documentados debido al desarrollo discontinuado del compuesto.
Análisis De Reacciones Químicas
Almorexant (clorhidrato) experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción se pueden realizar utilizando organocatálisis mediada por hidracina.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de iridio para la amidación e hidracina para la reducción . Los principales productos formados a partir de estas reacciones incluyen intermedios necesarios para la síntesis del compuesto final.
Comparación Con Compuestos Similares
Almorexant (clorhidrato) es único debido a su antagonismo dual tanto del receptor de orexina 1 como del receptor de orexina 2 . Compuestos similares incluyen:
Suvorexant: Otro antagonista dual del receptor de orexina utilizado para tratar el insomnio.
Lemborexant: Un antagonista dual del receptor de orexina con un mecanismo de acción similar.
Daridorexant: Un nuevo antagonista dual del receptor de orexina con perfiles de seguridad y eficacia mejorados.
En comparación con estos compuestos, Almorexant (clorhidrato) fue uno de los primeros en ser desarrollado, pero se descontinuó debido a problemas de seguridad .
Propiedades
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBTDRDPBJUBB-LHIMUUITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913358-93-7 | |
| Record name | Almorexant hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913358937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almorexant hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMOREXANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Z94D9A99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)




